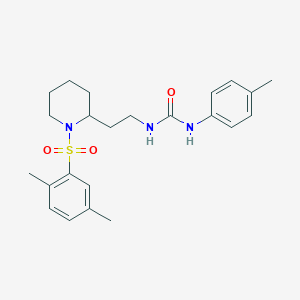
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, also known as Compound A, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, the inhibition of protein kinase C by 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been shown to induce apoptosis in cancer cells. The inhibition of glycogen synthase kinase 3β has been shown to improve cognitive function in animal models of Alzheimer's disease. The inhibition of the dopamine transporter has been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, improve cognitive function in animal models of Alzheimer's disease, and reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A produces these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is its potential applications in drug discovery and development. Its inhibitory effects on various enzymes and receptors make it a promising candidate for the treatment of various diseases. However, one limitation of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A. One direction is to further investigate its mechanism of action and the specific enzymes and receptors that it targets. Another direction is to study its potential applications in the treatment of specific diseases, such as cancer, Alzheimer's disease, and addiction. Additionally, research could be conducted to improve the solubility of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A in water, which would make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A involves the reaction of 1-(2-(2,5-dimethylphenylsulfonyl)piperidin-2-yl)ethanone with p-tolyl isocyanate. The reaction is carried out in the presence of a base and a solvent, such as N,N-dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including protein kinase C, glycogen synthase kinase 3β, and the dopamine transporter. These inhibitory effects make 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and addiction.
properties
IUPAC Name |
1-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-8-11-20(12-9-17)25-23(27)24-14-13-21-6-4-5-15-26(21)30(28,29)22-16-18(2)7-10-19(22)3/h7-12,16,21H,4-6,13-15H2,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDNUTXCHRUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)
![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)
![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)
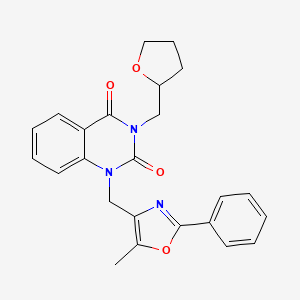
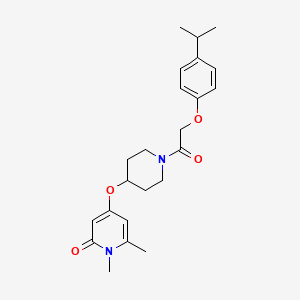

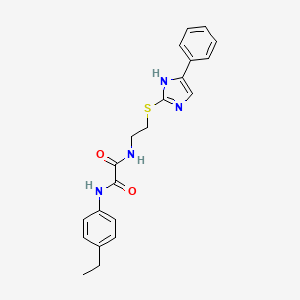
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
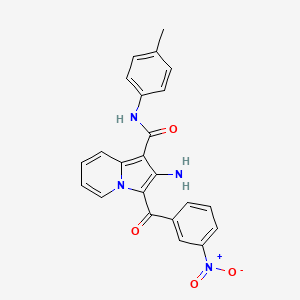
![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)